4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is an organic compound characterized by the presence of fluorine and nitro functional groups attached to an aniline core. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-fluoroaniline followed by a coupling reaction with 4-fluoronitrobenzene. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Reduction: 4-Fluoro-n-(4-fluorophenyl)-2-aminoaniline.
Oxidation: 4-Fluoro-n-(4-fluorophenyl)-2-quinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and fluorine groups.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-N-phenylbenzamide
- 4-Fluoro-N-phenylbenzenesulfonamide
- 4-Fluoro-N-methylaniline
Comparison
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. The presence of two fluorine atoms also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
79445-99-1 |
---|---|
Molekularformel |
C12H8F2N2O2 |
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
4-fluoro-N-(4-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
InChI-Schlüssel |
HYADUIHNBXBZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.